N'-[2-(2-methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N'-[2-(2-Methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with a diverse array of potential applications. It contains functional groups like the methoxyphenyl, thiophene-sulfonyl, and pyrrolidinyl moieties, making it an intriguing subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Initial Preparation::
Start with 2-(2-methoxyphenyl)ethylamine and [1-(thiophene-2-sulfonyl)pyrrolidine-2-carbaldehyde].
Conduct a reductive amination reaction in the presence of a reducing agent like sodium cyanoborohydride to obtain the intermediate.
- Final Assembly::
Use Ethanediamide to react with the intermediate under appropriate conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
The scalability of the synthesis involves optimizing reaction conditions and using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation and Reduction::
The thiophene-sulfonyl group can undergo oxidation, potentially forming sulfone derivatives.
Reduction reactions can target the pyrrolidinyl ring, leading to the opening or modification of this structure.
- Substitution::
The methoxy group in the phenyl ring is a good site for electrophilic substitution reactions.
The presence of the sulfonyl group makes the thiophene ring susceptible to nucleophilic aromatic substitution.
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens for substitution reactions.
Nucleophiles: Amines and alcohols for substitution.
Oxidation products: Sulfone derivatives.
Reduction products: Open-ring pyrrolidine derivatives.
Substitution products: Halogenated or alkylated phenyl rings.
Scientific Research Applications
Chemistry:
Used as a reagent in organic synthesis to create complex molecular architectures.
Its stability and reactivity make it a candidate for use in material sciences, especially in developing new polymers or coatings.
Mechanism of Action
The compound's biological activity may involve interactions with enzyme active sites or receptor proteins due to its conformational flexibility.
Its multiple functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, making it a versatile molecule for drug-receptor interactions.
Comparison with Similar Compounds
Compared to other ethanediamide derivatives, it stands out due to the presence of the methoxyphenyl and thiophene-sulfonyl groups.
Similar compounds include:
N'-[2-(2-methoxyphenyl)ethyl]ethanediamide.
N'-[2-(thiophene-2-sulfonyl)pyrrolidin-2-yl]ethanediamide.
Each similar compound lacks one or more of the unique functional groups present in N'-[2-(2-methoxyphenyl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, highlighting its distinct potential for diverse applications.
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Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-28-17-8-3-2-6-15(17)10-11-21-19(24)20(25)22-14-16-7-4-12-23(16)30(26,27)18-9-5-13-29-18/h2-3,5-6,8-9,13,16H,4,7,10-12,14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHHGHOTWFDDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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